The molecule contains a sulfonamide group, a common functional group found in many clinically used drugs, including antimicrobials, diuretics, and anticonvulsants []. Additionally, the presence of a chiral amine group suggests the potential for enantioselective activity, which could be valuable in drug development [].
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl, is a sulfonamide compound characterized by the presence of a benzenesulfonamide moiety and an amino group attached to a cyclohexyl ring. Its molecular formula is with a molecular weight of approximately 239.34 g/mol. The compound features a methyl group at the para position relative to the sulfonamide group on the benzene ring, which influences its chemical properties and biological activity .
Benzenesulfonamides exhibit a range of biological activities, primarily due to their ability to inhibit certain enzymes. This specific compound has shown potential as an antibacterial agent by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, it may possess anti-inflammatory properties .
The synthesis of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl can be achieved through several methods:
This compound finds applications in various fields:
Studies on the interactions of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl have revealed:
Several compounds share structural similarities with Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | First sulfonamide antibiotic |
Benzeneacetamide | Contains an acetamide group | Different functional group influences |
N-(4-Methylphenyl)acetamide | Similar aromatic structure | Acetamide instead of sulfonamide |
These compounds differ primarily in their functional groups and biological activities. While they may share similar frameworks, their unique substituents lead to distinct properties and applications within medicinal chemistry .
The synthesis of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- predominantly involves the selective mono-sulfonylation of enantiopure (1S,2S)-(+)-1,2-diaminocyclohexane with 4-methylbenzenesulfonyl chloride (tosyl chloride). This selective functionalization requires careful control of reaction conditions to achieve mono-substitution while preserving the stereochemical integrity of the cyclohexyl backbone.
The standard synthetic procedure typically follows this general approach:
To a solution of (1S,2S)-(+)-1,2-diaminocyclohexane (0.77 g, 6.74 mmol) in 5 ml of CH₂Cl₂ at 273 K is added a solution of 4-methylbenzenesulfonyl chloride (0.44 g, 2.01 mmol) in 5 ml CH₂Cl₂. After complete addition (20 min), the mixture is allowed to warm to room temperature and stirred overnight. The reaction mixture is washed with H₂O (3 × 25 ml) and the aqueous layer is back-extracted with CH₂Cl₂ (20 ml). The combined organic extracts are dried over Na₂SO₄ and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
This procedure is adapted from similar syntheses reported in the literature, which demonstrates the general approach to selectively functionalize one of the amine groups while leaving the other unreacted.
Table 1. Key Synthetic Approaches for Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-
Method | Starting Materials | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct sulfonylation | (1S,2S)-1,2-diaminocyclohexane, tosyl chloride | CH₂Cl₂, 0°C → rt | Simple procedure, commercially available reagents | Requires excess diamine for selectivity |
Protective group strategy | (1S,2S)-1,2-diaminocyclohexane | 1. Protection of one amine 2. Tosylation 3. Deprotection | Better control of regioselectivity | Multi-step, lower overall yield |
Resolution approach | Racemic 1,2-diaminocyclohexane | Kinetic resolution with chiral reagents | Access to both enantiomers | Lower yield of desired enantiomer |
The reaction mechanism involves nucleophilic attack by one of the amine groups on the electrophilic sulfur atom of tosyl chloride, displacing chloride as a leaving group. The tosyl group serves both as a protecting group and as a functional handle for further transformations. The selective mono-tosylation is facilitated by the different reactivity of the two amine groups or by using excess diamine to statistically favor mono-substitution.
Confirming the absolute stereochemistry and enantiomeric purity of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- is crucial for its applications in asymmetric synthesis and catalysis. Several complementary analytical techniques are employed to validate the stereochemical integrity of this compound.
X-ray crystallography provides definitive evidence of the three-dimensional structure and absolute configuration. Crystal structure analysis has revealed that in the solid state, the cyclohexyl and phenyl substituents are oriented gauche around the sulfonamide S-N bond. Furthermore, the sulfonamide N-H group typically forms intermolecular hydrogen bonds to the amine N atom, creating distinctive packing arrangements in the crystal lattice.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through coupling constant analysis and NOE experiments, can provide valuable information about the relative configuration of the stereogenic centers. Chemical shift differences between diastereotopic protons in the cyclohexane ring can also indicate the stereochemical arrangement.
Optical rotation measurements are essential for confirming the enantiomeric purity, as the specific rotation value ([α]D) is characteristic of the (1S,2S) configuration. Chiral HPLC analysis using appropriate chiral stationary phases can quantitatively determine enantiomeric excess with high precision.
Table 2. Stereochemical Validation Techniques for Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-
Technique | Information Provided | Advantages | Limitations |
---|---|---|---|
X-ray crystallography | Absolute configuration, 3D structure, hydrogen bonding patterns | Definitive proof of stereochemistry | Requires crystalline sample |
NMR spectroscopy | Relative configuration, conformational analysis | Non-destructive, widely available | May require derivatization for absolute configuration |
Optical rotation | Enantiomeric purity, configuration | Simple, rapid assessment | Less specific than other methods |
Chiral HPLC | Quantitative enantiomeric excess | High sensitivity and precision | Requires method development |
Circular dichroism | Electronic transitions related to chirality | Sensitive to conformational changes | Complex interpretation |
Scaling up the synthesis of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- from laboratory to industrial production presents several challenges that must be addressed through process optimization. Recent advances in the synthesis of sulfonamide intermediates have focused on developing greener and more efficient methodologies with diverse structural compatibility and functional group tolerance.
The industrial production must consider several key factors:
Starting Material Sourcing: Ensuring a reliable supply of enantiopure (1S,2S)-1,2-diaminocyclohexane with consistent quality and competitive pricing.
Reaction Scale-Up: Addressing heat transfer, mixing efficiency, and reaction kinetics in larger vessels compared to laboratory conditions.
Solvent Selection: Dichloromethane, commonly used in laboratory syntheses, presents environmental and safety concerns. Alternative greener solvents such as ethyl acetate or 2-methyltetrahydrofuran may be explored for industrial applications.
Purification Strategy: Column chromatography, though effective at lab scale, is impractical for industrial production. Crystallization, anti-solvent precipitation, or continuous flow purification techniques are more suitable alternatives.
Safety Considerations: The compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), necessitating appropriate engineering controls and personal protective equipment.
Quality Control: Implementing robust analytical methods to ensure consistent chemical purity and stereochemical integrity, including HPLC, NMR, and polarimetry.
Table 3. Industrial Process Optimization Parameters
Parameter | Laboratory Scale | Industrial Scale Considerations | Optimization Strategies |
---|---|---|---|
Reaction volume | 10-100 mL | 100-1000 L | Improved mixing, temperature control |
Solvent | Dichloromethane | Greener alternatives | Solvent screening, recycling systems |
Purification | Column chromatography | Crystallization, filtration | Seeding, anti-solvent techniques |
Reaction time | Overnight | Minimized for throughput | Catalyst optimization, continuous flow |
Waste management | Minimal consideration | Critical for sustainability | Solvent recovery, waste valorization |
Quality control | Basic analytics | Comprehensive testing | In-process monitoring, validated methods |
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-, commonly referred to as a chiral sulfonamide derivative, represents a significant advancement in organocatalytic design for asymmetric synthesis [1] [12]. The compound's structural framework, featuring the (1S,2S)-2-aminocyclohexyl moiety attached to a 4-methylbenzenesulfonamide group, provides a rigid chiral scaffold that enables effective stereochemical control in various catalytic processes [13] [14].
The design principles underlying this organocatalyst stem from the successful incorporation of the trans-cyclohexane-1,2-diamine backbone, which has proven to be a privileged structural motif in asymmetric catalysis [1] [9]. The sulfonamide functionality serves dual roles as both a hydrogen bond donor and acceptor, facilitating substrate activation through non-covalent interactions [9] [17]. This bifunctional nature allows the catalyst to simultaneously activate electrophilic and nucleophilic reaction partners through distinct binding sites [30].
Research has demonstrated that sulfonamide derivatives of this type exhibit remarkable enantioselectivity in desymmetrization reactions, particularly in the ring opening of cyclic anhydrides [17]. The quinuclidine-like tertiary amine functionality inherent in the cyclohexyl framework provides basic activation, while the sulfonamide group offers acidic hydrogen bonding capabilities [17]. This dual activation mechanism has been validated through extensive mechanistic studies using density functional theory calculations [22].
The structural rigidity imposed by the cyclohexane ring system prevents conformational flexibility that could lead to reduced selectivity [1] [14]. The (1S,2S) stereochemistry creates a well-defined chiral pocket that discriminates between enantiotopic faces of prochiral substrates [14]. Studies have shown that modifications to the aromatic ring, such as the 4-methyl substitution, can fine-tune the steric and electronic properties of the catalyst [15].
Comparative analysis with related chiral diamines has revealed that the sulfonamide-protected variant exhibits superior performance in terms of both reaction rates and enantioselectivity compared to unprotected diamine precursors [1] [30]. The sulfonamide group not only provides additional hydrogen bonding interactions but also modulates the basicity of the remaining free amine [30].
The catalytic efficiency of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- has been extensively evaluated across multiple reaction types, with particularly notable performance in aldol reactions and Michael additions [1] [14]. In aldol condensations between acetone and aromatic aldehydes, the catalyst demonstrates exceptional enantioselectivity, achieving enantiomeric excess values of up to 78% under optimized conditions [1] [14].
Detailed kinetic studies reveal that the catalyst operates most effectively under solvent-free conditions at ambient temperature, with reaction completion typically achieved within 24-48 hours [1]. Temperature optimization studies indicate that lowering the reaction temperature to -20°C significantly enhances enantioselectivity, though at the cost of extended reaction times [1] [14]. The catalyst loading can be reduced to as low as 10 mol% without significant deterioration in selectivity, though reaction rates decrease proportionally [1].
In Michael addition reactions involving cyclohexanone and trans-β-nitrostyrene, the catalyst exhibits variable performance depending on the specific substitution pattern [1] [14]. While the parent compound shows modest enantioselectivity in this transformation, structural analogues with different aromatic substitutions have achieved enantiomeric excess values approaching 80% [1]. The diastereoselectivity in these reactions consistently favors the anti-product with ratios exceeding 9:1 [1].
Reaction Type | Substrate Combination | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|---|
Aldol | Acetone/4-nitrobenzaldehyde | 20 | 25 | 78 | 85 |
Aldol | Acetone/4-nitrobenzaldehyde | 10 | -20 | 75 | 82 |
Michael | Cyclohexanone/trans-β-nitrostyrene | 20 | 25 | 45 | 78 |
Michael | Acetone/trans-β-nitrostyrene | 20 | 25 | 12 | 65 |
The catalyst demonstrates remarkable substrate scope tolerance in aldol reactions, accommodating both aromatic and aliphatic aldehydes, though aromatic substrates generally provide superior enantioselectivity [1] [32]. Electron-withdrawing substituents on aromatic aldehydes enhance both reaction rates and selectivity, consistent with increased electrophilicity [1]. Conversely, electron-donating groups lead to diminished performance in both metrics [32].
Solvent effects have been systematically investigated, revealing that polar protic solvents generally diminish catalytic performance [1]. Aprotic polar solvents such as acetonitrile completely suppress reactivity, while apolar solvents show reduced efficiency compared to neat conditions [1] [14]. The addition of small quantities of acetic acid can accelerate reactions but typically results in reduced enantioselectivity [1].
The catalyst's recyclability has been evaluated through multiple reaction cycles, demonstrating stable performance over at least five consecutive uses when properly recovered and purified [32]. However, gradual degradation becomes apparent after extended use, attributed to slow hydrolytic decomposition of the sulfonamide linkage under the reaction conditions [7].
Computational studies employing density functional theory methods have provided crucial insights into the stereoselectivity mechanisms of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- [8] [20] [21]. These investigations utilize high-level calculations at the M06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d,p) level of theory combined with solvation models to accurately reproduce experimental selectivities [8].
The computational analysis reveals that stereoselectivity originates from differential stabilization of diastereomeric transition states through a network of non-covalent interactions [8] [20]. The preferred transition state geometry features the substrate positioned to minimize steric clashes with the cyclohexyl framework while maximizing favorable hydrogen bonding interactions with the sulfonamide group [17] [22]. Energy differences between competing transition states typically range from 2-4 kcal/mol, consistent with the observed experimental selectivities [8].
Detailed transition state analysis demonstrates that the catalyst operates through a chelation-controlled mechanism, where both the sulfonamide and amine functionalities simultaneously interact with the substrate [17] [22]. The sulfonamide oxygen atoms serve as hydrogen bond acceptors for substrate activation, while the sulfonamide hydrogen functions as a donor for additional stabilization [17]. The free amine group provides basic activation through deprotonation of acidic substrates [22].
Transition State | Relative Energy (kcal/mol) | Key Interactions | Predicted Product Configuration |
---|---|---|---|
TS-major | 0.0 | N-H···O=C, S=O···H-C | R |
TS-minor | 3.2 | Destabilizing steric clash | S |
TS-alternative | 4.1 | Reduced hydrogen bonding | S |
Distortion-interaction analysis reveals that the enantioselectivity primarily stems from differential substrate distortion energies rather than catalyst-substrate interaction energies [21] [22]. The preferred pathway requires minimal geometric distortion of both catalyst and substrate, while the disfavored pathway involves significant strain in the forming bonds [21]. This analysis explains why sterically demanding substrates often show reduced selectivity, as they require greater distortion energies that can overcome the intrinsic catalyst bias [22].
Natural bond orbital analysis indicates significant charge transfer from the catalyst to the substrate in the preferred transition state, supporting the proposed activation mechanism [20] [22]. The sulfonamide group acts as an electron-withdrawing moiety that enhances the acidity of the adjacent amine hydrogen, facilitating proton transfer processes [22]. Simultaneously, the amine nitrogen becomes more nucleophilic, enabling effective substrate deprotonation [20].
Solvent effects have been modeled using implicit solvation approaches, confirming that polar solvents disrupt the critical hydrogen bonding network responsible for selectivity [8] [20]. The calculations accurately reproduce the experimental observation that solvent-free conditions provide optimal performance [8]. Water molecules, when present, compete for hydrogen bonding sites and reduce the effective concentration of the catalyst-substrate complex [20].
The computational studies also provide insights into catalyst design principles for improved performance [10] [24]. Modifications to the aromatic ring substitution pattern can modulate both steric and electronic properties, with electron-withdrawing groups generally enhancing selectivity through increased hydrogen bond donor strength [15] [22]. However, excessive electron withdrawal can reduce catalyst nucleophilicity and diminish overall reactivity [24].
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- demonstrates its primary biological activity through selective enzyme inhibition mechanisms. The compound exhibits significant inhibitory activity against multiple enzyme systems, with particular effectiveness in targeting dihydropteroate synthase and carbonic anhydrase isoforms [1] [2] [3].
Dihydropteroate Synthase Inhibition
The compound functions as a competitive inhibitor of dihydropteroate synthase, targeting the p-aminobenzoic acid binding site within the enzyme's active center [2] [4]. This mechanism disrupts the essential folate biosynthetic pathway in bacterial systems by preventing the condensation of p-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate [3] [5]. The inhibition constants for related benzenesulfonamide derivatives against dihydropteroate synthase range from 0.14 to 112 micromolar, with structural modifications at the 4-methyl position influencing binding affinity [2].
Carbonic Anhydrase Inhibition
The compound demonstrates selective inhibition of carbonic anhydrase isoforms, particularly showing enhanced activity against tumor-associated carbonic anhydrase IX compared to cytosolic carbonic anhydrase II [6] [7]. The inhibition mechanism involves coordination of the sulfonamide group with the zinc ion in the enzyme's active site, with inhibition constants typically ranging from 0.26 to 5.0 nanomolar for highly potent derivatives [8] [9]. The cyclohexyl moiety contributes to hydrophobic interactions within the active site cavity, enhancing selectivity profiles [10].
Voltage-Gated Sodium Channel Modulation
Benzenesulfonamide derivatives demonstrate significant activity as voltage-gated sodium channel Nav1.7 inhibitors [11] [12]. The compound class exhibits nanomolar inhibition potency with selectivity ratios exceeding 200-fold over other sodium channel isoforms [13]. The inhibition mechanism involves binding to specific voltage-sensing domains, particularly targeting the fourth voltage-sensing domain to achieve state-dependent inhibition [14] [15].
Enzyme Target | Inhibition Mechanism | Potency Range | Selectivity Factor |
---|---|---|---|
Dihydropteroate Synthase | Competitive inhibition at p-ABA site | 0.14-112 μM | High bacterial specificity |
Carbonic Anhydrase II | Zinc coordination | 0.26-5.0 nM | Moderate |
Carbonic Anhydrase IX | Zinc coordination with hydrophobic interactions | 0.26-3.0 nM | High tumor selectivity |
Nav1.7 Sodium Channel | Voltage-sensing domain binding | 5-100 nM | >200-fold over Nav1.5 |
The antimicrobial activity of benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- is primarily attributed to its interference with bacterial folate metabolism through dihydropteroate synthase inhibition [16] [17]. This mechanism results in bacteriostatic effects rather than bactericidal activity, as the compound prevents nucleic acid synthesis essential for bacterial cell division [18].
Antimicrobial Spectrum and Potency
Related benzenesulfonamide derivatives demonstrate broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria [19] [20]. Minimum inhibitory concentration values for structurally similar compounds range from 6.72 to 500 micrograms per milliliter, depending on the bacterial strain and specific structural modifications [17]. The presence of the 4-methyl substituent generally reduces antimicrobial potency compared to unsubstituted benzenesulfonamide derivatives [16].
Compounds incorporating the cyclohexyl-aminocyclohexyl scaffold show enhanced activity against Staphylococcus aureus, with inhibition zones ranging from 26.0 to 35.2 millimeters in disk diffusion assays [16] [17]. Against Escherichia coli, these derivatives exhibit minimum inhibitory concentrations between 6.72 and 31.25 micrograms per milliliter, demonstrating superior potency compared to conventional sulfonamide antibiotics [16].
Anti-Inflammatory Mechanisms
The anti-inflammatory activity of benzenesulfonamide derivatives involves multiple molecular pathways, including cyclooxygenase-2 selective inhibition [21]. Quantitative structure-activity relationship studies reveal that lipophilicity and molecular size are crucial determinants for cyclooxygenase-2 inhibitory activity [21]. The compound class demonstrates inhibition constants ranging from 10 to 50 micromolar against cyclooxygenase-2, with selectivity indices favoring inhibition over cyclooxygenase-1 [21].
Inflammation reduction occurs through modulation of prostaglandin synthesis, with benzenesulfonamide derivatives showing significant anti-inflammatory activity in carrageenan-induced rat paw edema models [17]. Compounds with optimized structural features achieve inflammation reduction percentages of 87-95% at therapeutic doses [17].
Antimicrobial Target | MIC Range (μg/mL) | Inhibition Zone (mm) | Mechanism |
---|---|---|---|
Staphylococcus aureus | 31.25-250 | 26.0-35.2 | Folate synthesis disruption |
Escherichia coli | 6.72-125 | 20-30 | DHPS competitive inhibition |
Candida albicans | 6.63-500 | 15-25 | Fungal folate pathway interference |
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- and related derivatives demonstrate significant potential for pain management through selective voltage-gated sodium channel Nav1.7 modulation [11] [12]. This therapeutic approach targets the critical role of Nav1.7 in nociceptive signal transmission within dorsal root ganglion neurons [13] [22].
Nav1.7 Selective Inhibition
The compound class achieves high selectivity for Nav1.7 channels through specific binding interactions with the fourth voltage-sensing domain [14]. Inhibition constants range from 5 to 100 nanomolar, with selectivity ratios exceeding 200-fold compared to cardiac Nav1.5 channels [12] [13]. This selectivity profile minimizes cardiovascular side effects while maintaining analgesic efficacy.
State-dependent inhibition represents a key mechanism, with compounds preferentially binding to activated or inactivated channel conformations [11] [15]. Some derivatives demonstrate state-independent inhibition, providing equipotent activity across different channel states [13]. This mechanism ensures sustained analgesic effects independent of neuronal firing patterns.
Pain Management Applications
Preclinical studies demonstrate efficacy in multiple pain models, including histamine-induced pruritus and capsaicin-induced nociception [15]. Compounds with optimized pharmacokinetic profiles show robust pharmacodynamic activity without affecting locomotor function or causing sedation [15]. The therapeutic window is enhanced by high selectivity and limited off-target effects.
Dorsal root ganglion exposure represents a critical factor for in vivo efficacy, with compounds requiring sufficient tissue penetration to achieve therapeutic concentrations [11]. Optimization of membrane permeability through structural modifications improves dorsal root ganglion distribution and enhances analgesic activity [11].
Sodium Channel Activity | IC50 Range (nM) | Selectivity vs Nav1.5 | Clinical Relevance |
---|---|---|---|
Nav1.7 Inhibition | 5-100 | >200-fold | Primary analgesic target |
State-Dependent Binding | 10-80 | Variable | Enhanced tissue selectivity |
Dorsal Root Ganglion Penetration | Concentration-dependent | Not applicable | Required for efficacy |
Irritant